2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one
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Overview
Description
2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a morpholinosulfonyl group attached to the indole ring, which can significantly influence its chemical and biological properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely, depending on the specific pathway and the nature of the modulation.
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions with these targets .
Preparation Methods
The synthesis of 2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced via sulfonylation reactions using reagents like morpholine and sulfonyl chlorides.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Comparison with Similar Compounds
2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for the development of antiviral and anticancer agents.
The uniqueness of this compound lies in its specific structural features, such as the morpholinosulfonyl group, which can impart distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
2-methyl-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12(2)16(19)18-6-5-13-11-14(3-4-15(13)18)23(20,21)17-7-9-22-10-8-17/h3-4,11-12H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCAZHMJSLKHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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